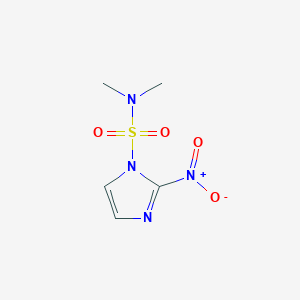

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide

Description

Historical Context of Nitroimidazole Derivatives

The nitroimidazole scaffold emerged as a cornerstone of medicinal chemistry following its initial discovery in the early 1950s, fundamentally transforming approaches to antimicrobial drug development. The foundational discovery occurred in 1953 when K. Maeda in Japan reported the first nitroimidazole as a natural product isolated from Nocardia mesenterica, which demonstrated significant antibacterial activity. This natural antibiotic, later identified as azomycin (2-nitroimidazole), remained a focal point of pharmaceutical research and established the groundwork for an entire class of therapeutically important compounds.

The discovery of azomycin marked the beginning of extensive investigations into nitroimidazole chemistry, as researchers recognized the potential of this unique heterocyclic system. In 1955, Nakamura successfully established the structure of azomycin as 2-nitroimidazole, providing crucial structural information that would guide subsequent synthetic efforts. The compound's potent activity against trichomoniasis, a sexually transmitted parasitic disease caused by Trichomonas vaginalis, inspired intensive research programs at pharmaceutical companies seeking to develop synthetic analogs with improved therapeutic profiles.

The mid-1950s witnessed a pivotal moment in nitroimidazole development when researchers at Rhône-Poulenc initiated systematic exploration of azomycin derivatives. Although initial attempts to synthesize azomycin itself proved unsuccessful, this challenge led to a fortuitous shift in research focus toward 5-nitroimidazole regio-isomers. This strategic pivot ultimately resulted in the identification of metronidazole (1-[2-hydroxyethyl]-2-methyl-5-nitroimidazole), which emerged as both more active against T. vaginalis and significantly less toxic than the parent compound azomycin.

The development trajectory of nitroimidazole derivatives continued to expand throughout the subsequent decades, with researchers exploring various structural modifications and positional isomers. The class encompasses compounds based on 2-nitroimidazoles, including benznidazole and azomycin, as well as drugs of the 5-nitro variety such as metronidazole, tinidazole, nimorazole, dimetridazole, pretomanid, ornidazole, megazol, and azanidazole. This structural diversity has enabled the development of compounds with distinct pharmacological profiles and therapeutic applications.

| Table 1.1: Key Nitroimidazole Derivatives and Their Discovery Timeline | |||

|---|---|---|---|

| Compound | Year of Discovery/Development | Positional Isomer | Primary Application |

| Azomycin | 1953 | 2-nitroimidazole | Natural antibiotic (prototype) |

| Metronidazole | 1957 | 5-nitroimidazole | Antiprotozoal, antibacterial |

| Tinidazole | 1960s | 5-nitroimidazole | Antiprotozoal, antibacterial |

| Benznidazole | 1960s | 2-nitroimidazole | Chagas disease treatment |

| Pretomanid | 2000s | 5-nitroimidazole | Tuberculosis treatment |

Significance of Sulfonamide Functionalization in Heterocyclic Chemistry

Sulfonamide functionalization represents one of the most significant structural modifications in heterocyclic chemistry, providing compounds with enhanced biological activity profiles and improved pharmacological properties. The sulfonamide group (-SO2NH2 and/or -SO2NH-) has established itself as a privileged structural motif in drug discovery, characterized by its ability to increase hydrophilicity, modify metabolic stability, and enhance resistance to reduction and oxidation processes. These properties make sulfonamide-containing compounds particularly valuable in medicinal chemistry applications.

The historical significance of sulfonamides in pharmaceutical development traces back to their role as the foundational antibiotics, establishing the first generation of synthetic antimicrobial drugs. Sulfonamides function as competitive antagonists and structural analogs of para-aminobenzoic acid in bacterial folic acid synthesis, demonstrating the importance of this functional group in targeting essential metabolic pathways. This mechanism of action provided early evidence for the potential of sulfonamide functionalization to confer biological activity upon otherwise inactive scaffold structures.

The integration of sulfonamide functionality with heterocyclic systems has proven particularly successful in expanding the therapeutic utility of both structural classes. Five-membered heterocyclic sulfonamides have demonstrated superior effectiveness as enzyme inhibitors compared to their six-membered ring counterparts, particularly in carbonic anhydrase inhibition applications. This enhanced activity profile has led to the development of pharmaceutically important compounds such as acetazolamide, metazolamide, and their numerous derivatives, which utilize the thiadiazole/thiadiazoline ring-bearing sulfonamide scaffolds.

Contemporary research in sulfonamide chemistry has experienced renewed vigor due to advances in synthetic methodology and expanded understanding of their biological properties. New reagents and synthetic reactions have enabled the creation of compounds incorporating sulfonamide fragments in combination with other pharmacophore groups, particularly nitrogen-containing heterocycles. This synthetic versatility has resulted in an extension of activity spectra, with many modern sulfonamide derivatives exhibiting antiviral, anticancer, and other therapeutic activities beyond their traditional antibacterial applications.

The formation of sulfonamide groups typically occurs through reaction of nucleophilic nitrogen centers with appropriate sulfonyl chlorides, providing a reliable synthetic approach for incorporating this functionality into complex molecular architectures. Alternative synthetic strategies involve the use of sulfonamides as reagents for constructing nitrogen-containing frameworks, demonstrating the versatility of this functional group in heterocyclic synthesis. Recent advances have introduced sulfonyl fluorides as reactive intermediates, enabling late-stage functionalization and diversification at the sulfonamide terminal position.

| Table 1.2: Sulfonamide Functionalization Strategies in Heterocyclic Chemistry | |||

|---|---|---|---|

| Strategy | Reactive Species | Target Heterocycle | Key Advantages |

| Direct sulfonylation | Sulfonyl chlorides | Imidazoles, pyrazoles | High yield, broad substrate scope |

| Sulfonyl fluoride chemistry | Sulfonyl fluorides | Various five-membered rings | Late-stage functionalization capability |

| Cross-coupling reactions | Sulfonamide anions | Aryl halides | Mild conditions, functional group tolerance |

| Photocatalytic methods | Sulfonyl radicals | Alkene-containing heterocycles | Environmentally friendly conditions |

Discovery and Development Timeline

The specific discovery and development of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide represents a convergence of the historical trajectories of nitroimidazole and sulfonamide chemistry. While the exact date of first synthesis remains documented in specialized literature, the compound emerged from systematic exploration of hybrid structures combining the proven therapeutic benefits of both structural classes.

The synthetic development of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide builds upon foundational work in 2-nitroimidazole chemistry that began with the structural elucidation of azomycin in the 1950s. Early synthetic approaches to 2-nitroimidazole derivatives involved diazotization of 2-aminoimidazole followed by nitration, as demonstrated by Beaman and colleagues in 1965. Alternative synthetic routes developed by Cohen and collaborators in 1982 utilized N-trityl imidazole intermediates, treated with n-butyl lithium to generate 2-lithio intermediates, which could then be converted to 2-nitroimidazole derivatives through reaction with n-propyl nitrate.

The incorporation of sulfonamide functionality into nitroimidazole structures required the development of specialized synthetic methodologies. A key synthetic approach involves the reaction of 2-nitroimidazole with dimethylamine and sulfonyl chloride derivatives under controlled conditions. The general synthetic route typically employs triethylamine as a base in dichloromethane solvent, with reactions conducted at ambient temperature over extended periods to achieve optimal yields.

The documented synthesis of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide was reported with a yield of 49% under optimized reaction conditions, utilizing triethylamine in dichloromethane with a reaction time of 24 hours at 20°C. This synthetic protocol demonstrated the feasibility of combining the 2-nitroimidazole core with dimethylsulfonamide functionality, creating a hybrid structure that maintains the characteristic properties of both parent structural classes.

The compound has gained particular attention as an isomer of the fungicide Cyazofamid, leading to its investigation as a synthetic impurity during Cyazofamid production processes. This relationship has provided additional context for understanding the compound's chemical properties and synthetic accessibility, as well as its potential applications in agricultural chemistry research.

Contemporary interest in N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide reflects broader trends in medicinal chemistry toward hybrid compounds that combine multiple pharmacophore elements. The compound belongs to the imidazole derivative class, which encompasses heterocyclic compounds with diverse biological activities ranging from antimicrobial to anticancer applications. While the specific biological activity of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide remains less extensively explored compared to related compounds, its structural features suggest potential for interaction with various biological targets.

| Table 1.3: Development Milestones for N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |||

|---|---|---|---|

| Year | Milestone | Significance | Reference Source |

| 1965 | First 2-nitroimidazole synthesis methodology | Established synthetic foundation | Beaman et al. |

| 1982 | Alternative synthetic route via lithiation | Expanded synthetic accessibility | Cohen et al. |

| 1989 | Documented synthesis protocol | Confirmed synthetic feasibility | Palmer & Denny |

| 2000s | Recognition as Cyazofamid isomer | Agricultural chemistry applications | Industrial research |

| Present | Continued research interest | Pharmaceutical potential | Ongoing studies |

Properties

IUPAC Name |

N,N-dimethyl-2-nitroimidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O4S/c1-7(2)14(12,13)8-4-3-6-5(8)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIRODUWLINOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559320 | |

| Record name | N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121816-80-6 | |

| Record name | N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121816-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide typically involves the reaction of 2-nitroimidazole with dimethylamine and a sulfonyl chloride derivative. The reaction conditions often require a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The process can be summarized as follows:

Starting Materials: 2-nitroimidazole, dimethylamine, and sulfonyl chloride.

Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its antitubercular properties, particularly against Mycobacterium tuberculosis. Research indicates that nitroimidazole derivatives, including N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide, exhibit activity against both replicating and dormant forms of the bacteria .

Table 1: Antitubercular Activity of Nitroimidazole Derivatives

Antiparasitic Activity

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide has shown promise in antiparasitic applications, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Studies indicate that nitroimidazoles can be activated under anaerobic conditions, which is beneficial for targeting parasites in hypoxic environments .

Case Study: Antiparasitic Efficacy

In vitro studies demonstrated that derivatives of nitroimidazoles, including N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide, effectively inhibited the growth of T. cruzi amastigotes with low cytotoxicity towards host cells .

Drug Development and Synthesis

The compound serves as a critical building block in the synthesis of more complex molecules for drug development. Its ability to undergo various chemical transformations allows researchers to create new derivatives with enhanced biological activity .

Table 2: Synthetic Applications of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide

| Reaction Type | Product | Application |

|---|---|---|

| Cross-coupling reactions | Functionalized imidazoles | Drug development |

| Reduction reactions | Amine derivatives | Antibacterial agents |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The uniqueness of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide lies in its substitution pattern. Below is a comparative analysis with structurally related imidazole derivatives:

Table 1: Key Structural and Functional Differences

| Compound Name | Substituents | Key Functional Groups | Notable Properties |

|---|---|---|---|

| N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | 2-nitro, 1-(N,N-dimethylsulfonamide) | Nitro, sulfonamide | High electrophilicity, potential antimicrobial activity |

| N,1-Dimethyl-1H-Imidazole-4-sulfonamide | 4-sulfonamide, 1-methyl | Sulfonamide | Moderate solubility, used in catalysis |

| 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | 4-iodo, 1-(N,N-dimethylsulfonamide) | Iodo, sulfonamide | Enhanced halogen bonding, radiopharmaceutical applications |

| N,N-Dimethyl-4-nitro-1H-imidazol-2-amine | 4-nitro, 2-(N,N-dimethylamine) | Nitro, amine | Base-sensitive, intermediate in drug synthesis |

| 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | 2-(chloromethyl), 1-sulfonamide | Chloromethyl, sulfonamide | Alkylating agent, used in polymer chemistry |

Chemical Reactivity

- Nitro Group Impact : The 2-nitro group in the target compound increases electrophilicity, making it reactive toward nucleophiles. This contrasts with N,N-Dimethyl-4-nitro-1H-imidazol-2-amine (), where the nitro group at the 4-position alters electron distribution, reducing reactivity at the 2-position .

- Sulfonamide Stability: The N,N-dimethylsulfonamide group enhances steric hindrance and solubility compared to non-alkylated sulfonamides (e.g., 1H-imidazole-1-sulfonamide), improving pharmacokinetic profiles in drug design .

Biological Activity

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data in a structured manner.

Chemical Structure and Properties

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide features a unique combination of functional groups, including a nitro group, a dimethyl group, and a sulfonamide moiety. This structural diversity is key to its biological activity, allowing it to interact with various molecular targets.

Antimicrobial Activity

Research indicates that N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide exhibits notable antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide has significant cytotoxic effects against various cancer cell lines. It has been evaluated for its ability to radiosensitize tumors, enhancing the efficacy of radiotherapy.

Case Study: Radiosensitization in Cancer Treatment

A study involving HCT116 colorectal cancer cells demonstrated that the compound increased the sensitivity of hypoxic tumor cells to radiation therapy. The hypoxia cytotoxicity ratio (HCR) was notably higher compared to other known radiosensitizers.

Table 2: Cytotoxicity and Radiosensitization Data

| Treatment | IC50 (µM) Oxic | IC50 (µM) Anoxic | HCR Ratio | Reference |

|---|---|---|---|---|

| N,N-Dimethyl-2-nitro... | 5.0 | 0.5 | 10 | |

| Misonidazole | 4.0 | 0.7 | 5.7 | |

| Etanidazole | 3.5 | 0.6 | 5.8 |

The biological activity of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes involved in folate synthesis in bacteria.

- Radiosensitization : The compound enhances the effects of radiation therapy by targeting hypoxic tumor cells, which are typically resistant to radiation.

- Cell Cycle Arrest : Studies suggest that this compound induces cell cycle arrest in cancer cells, leading to increased apoptosis.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide is well-tolerated in animal models at therapeutic doses. Its half-life and bioavailability are conducive for further development as a therapeutic agent.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 1.53 mM |

| Terminal Half-Life | 1.52 hours |

| Area Under Curve (AUC) | 0.96 mM·h |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of a pre-functionalized imidazole core. A plausible route involves reacting 2-nitro-1H-imidazole with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvent choice (e.g., DMF or acetonitrile) and temperature (40–60°C) significantly impact reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended. Characterization should include -NMR, -NMR, and HRMS to confirm sulfonamide formation and nitro-group retention .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to verify the structure and purity of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide?

- Methodological Answer :

- -NMR : Look for signals corresponding to dimethyl groups (singlet at ~3.0 ppm for N–CH) and aromatic protons of the imidazole ring (downfield shifts due to nitro and sulfonamide electron-withdrawing effects).

- IR : Confirm sulfonamide S=O stretches (1350–1300 cm) and nitro group absorption (~1520 cm).

- MS : The molecular ion peak should match the exact mass (e.g., [M+H] at m/z 264.04 for CHNOS). Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What solvents and reaction conditions minimize decomposition during the synthesis of nitroimidazole sulfonamides?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may promote side reactions at elevated temperatures. Lower temperatures (0–25°C) and inert atmospheres (N/Ar) reduce nitro-group reduction risks. Avoid prolonged exposure to light, as nitro compounds are often photolabile. Solvent-free conditions under microwave irradiation have been reported for similar sulfonamides to improve efficiency .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths/angles. Key focuses include:

- Planarity of the imidazole ring and torsion angles between sulfonamide and nitro groups.

- Hydrogen-bonding networks (e.g., N–H···O interactions) analyzed via graph set notation (e.g., motifs), which influence packing and stability .

- Data Table : Example parameters from similar sulfonamides:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| S–N | 1.63 | C–S–O |

| N–O | 1.21 | O–S–O |

Q. What strategies address contradictions in reactivity predictions (e.g., unexpected electrophilic substitution sites) for nitroimidazole sulfonamides?

- Methodological Answer :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces to identify reactive sites. Compare with experimental results (e.g., regioselectivity in nitration or halogenation).

- Isotopic Labeling : Use -labeled imidazole to track nitro-group orientation via -NMR.

- Competition Experiments : Compete derivatives with varying substituents to assess electronic/steric effects .

Q. How can hydrogen-bonding patterns in crystalline derivatives inform the design of co-crystals for enhanced solubility?

- Methodological Answer : Co-crystallization with pharmaceutically acceptable co-formers (e.g., carboxylic acids) exploits sulfonamide N–H hydrogen-bond donors. Use Etter’s rules to predict synthons:

- Sulfonamide S=O acts as acceptor; co-former –COOH acts as donor.

- Screening via slurry crystallization in ethanol/water mixtures identifies stable co-crystals. Characterize via PXRD and DSC to confirm new phase formation .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate factors like reagent stoichiometry, temperature, and solvent polarity.

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) and report deviations.

- Safety : Nitro compounds are potential mutagens; handle with PPE and under fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.